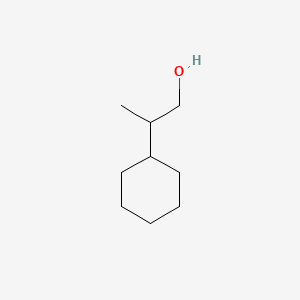

2-Cyclohexylpropan-1-ol

Description

Current Scientific Significance and Research Landscape

The scientific significance of 2-cyclohexylpropan-1-ol is primarily centered on its role as a synthetic intermediate and a subject of phytochemical investigation. In organic synthesis, its bifunctional nature—possessing both a bulky, hydrophobic cyclohexyl group and a reactive hydroxyl group—makes it a valuable building block. Researchers utilize it in the construction of more complex molecules. escholarship.org

Furthermore, its presence has been identified in plant extracts, suggesting potential biological relevance. A study on the phytonutrients in Amaranth (Amaranthus hypochondriacus) detected this compound and noted its potential as an antioxidant. doi.org This discovery opens avenues for research into its natural occurrence and biological activities.

Overview of Scholarly Investigations on this compound

Scholarly investigations involving this compound are varied. A notable area of study is its synthesis and use in multi-step chemical syntheses. For instance, research towards the total synthesis of complex natural products has documented the preparation of this compound. In one such study, it was synthesized via the reduction of a methyl ester (methyl 2-cyclohexylpropanoate) using DIBAL (diisobutylaluminium hydride) as a reagent. escholarship.org This conversion is a critical step for creating specific fragments required for the assembly of larger, biologically active molecules. escholarship.org

In the field of phytochemistry, gas chromatography-mass spectrometry (GC-MS) analysis of Amaranthus hypochondriacus leaf extracts identified this compound as one of its constituent compounds. doi.org The study aimed to catalogue the antioxidant phytonutrients within the plant, highlighting a potential, albeit less explored, role for this compound in natural product chemistry. doi.org

Structural Isomerism and Stereochemical Implications in Research

The specific arrangement of atoms in this compound has significant implications for its chemical identity and reactivity, a concept defined by structural isomerism and stereoisomerism. Organic compounds can have the same molecular formula but different structural formulas (structural isomers) or different spatial arrangements of atoms (stereoisomers). edubull.com

Structural isomers of this compound include compounds where the hydroxyl group or the cyclohexyl group are attached at different positions on the propane (B168953) chain. For example, 1-cyclohexylpropan-1-ol and 2-cyclohexylpropan-2-ol (B91065) are structural isomers. The position of the functional group dramatically influences the compound's properties and reactivity. According to IUPAC nomenclature rules, the principal functional group and the longest carbon chain determine the base name of the compound. edubull.comscribd.com

Furthermore, this compound is a chiral molecule because its second carbon atom is attached to four different groups (a hydrogen atom, a methyl group, a cyclohexyl group, and a CH2OH group). This gives rise to stereoisomers, specifically enantiomers (non-superimposable mirror images), designated as (R)-2-cyclohexylpropan-1-ol and (S)-2-cyclohexylpropan-1-ol. The specific stereochemistry is crucial in fields like asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product, particularly for pharmaceutical applications. smolecule.com

Table 2: Comparison of Selected Isomers

| Compound Name | Molecular Formula | Structural Class | Key Distinguishing Feature |

|---|---|---|---|

| This compound | C9H18O | Primary Alcohol | Hydroxyl group on C1, Cyclohexyl on C2 |

| 1-Cyclohexylpropan-1-ol | C9H18O | Secondary Alcohol | Hydroxyl and Cyclohexyl groups on C1. |

| 1-Cyclohexylpropan-2-ol | C9H18O | Secondary Alcohol | Cyclohexyl on C1, Hydroxyl on C2. guidechem.com |

| 2-Cyclohexylpropan-2-ol | C9H18O | Tertiary Alcohol | Hydroxyl and Cyclohexyl groups on C2. |

| 2-Propylcyclohexan-1-ol | C9H18O | Secondary Alcohol | Propyl group on C2 of a cyclohexanol (B46403) ring. scribd.com |

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-8(7-10)9-5-3-2-4-6-9/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIVQXLOJHCXIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052199 | |

| Record name | 2-Cyclohexylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5442-00-2 | |

| Record name | 2-Cyclohexyl-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5442-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclohexylpropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005442002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclohexyl-1-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexaneethanol, .beta.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Cyclohexylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclohexylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CYCLOHEXYLPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22H972KB64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Cyclohexylpropan 1 Ol

Stereoselective Synthesis Approaches

Stereoselective synthesis is paramount in producing specific stereoisomers of 2-cyclohexylpropan-1-ol, which is critical for applications in fields like pharmaceuticals and materials science where chirality dictates molecular interactions and properties. smolecule.com

Asymmetric Reduction Strategies for Prochiral Precursors

The asymmetric reduction of prochiral ketones, such as 1-cyclohexylpropan-2-one, is a common strategy to produce enantiomerically enriched this compound. This transformation is often accomplished using chiral reducing agents or a combination of a stoichiometric reductant and a chiral catalyst. These methods introduce a bias that favors the formation of one enantiomer over the other.

Another approach involves the reduction of unsaturated precursors. For instance, the asymmetric hydrogenation of α,β-unsaturated esters can yield chiral saturated esters, which can then be converted to the desired alcohol. scispace.com The choice of catalyst and reaction conditions is critical in achieving high enantioselectivity. scispace.com

Chiral Catalyst Development and Optimization for Enantiocontrol

The development of effective chiral catalysts is a key area of research for the enantioselective synthesis of this compound. These catalysts, often complexed with a metal, create a chiral environment that directs the approach of the reducing agent to the substrate.

For instance, organocatalysts, such as binaphthyl-based secondary amines, have been utilized in the asymmetric α-bromination of aldehydes, which can then be reduced to form chiral alcohols. researchgate.net The optimization of these catalysts, including tuning their steric and electronic properties, is essential for maximizing enantiomeric excess (ee). Research has shown that even small modifications to the catalyst structure can significantly impact the stereochemical outcome of the reaction. researchgate.net

Metal-based catalysts, such as those containing rhodium or ruthenium, are also widely employed in asymmetric hydrogenations. scispace.comgoogle.com The choice of the chiral ligand bound to the metal center is crucial for achieving high levels of enantiocontrol.

Dynamic Kinetic Resolution Applications in this compound Synthesis

Dynamic kinetic resolution (DKR) is a powerful technique that allows for the conversion of a racemic mixture of a starting material into a single enantiomer of the product, theoretically achieving a 100% yield. wikipedia.orgprinceton.edu This process combines a rapid, in-situ racemization of the starting material with a highly enantioselective reaction. d-nb.info

In the context of this compound synthesis, DKR can be applied to a racemic mixture of a suitable precursor, such as an alcohol that can be reversibly oxidized and reduced. A ruthenium complex, for example, can serve as a racemization catalyst, while a lipase (B570770) or another chiral catalyst can selectively acylate or silylate one enantiomer. d-nb.info One study reported the DKR of 1-cyclohexylpropanol, a related compound, achieving good yield and enantioselectivity through the combination of a ruthenium pincer complex for racemization and a copper-based catalyst for enantioselective silylation. d-nb.info

| Catalyst System | Substrate | Resolution Type | Yield (%) | Enantiomeric Excess (ee %) |

| Ruthenium pincer complex / Cu-H | 1-cyclohexylpropanol | Enantioselective Silylation | 65 (conversion) | Not specified |

This table illustrates the application of DKR to a related aliphatic alcohol, demonstrating the potential of this methodology. d-nb.info

Hydroboration-Oxidation Pathways and Stereochemical Control

The hydroboration-oxidation of alkenes is a classic method for the anti-Markovnikov hydration of a double bond. When applied to a chiral alkene or when using a chiral borane (B79455) reagent, this reaction can proceed with a high degree of stereochemical control. For the synthesis of this compound, a suitable alkene precursor, such as 1-cyclohexylpropene, can be subjected to hydroboration followed by oxidation.

The stereoselectivity of the hydroboration step is influenced by the steric and electronic properties of both the alkene and the borane reagent. The use of bulky or chiral boranes, such as those derived from pinane, can lead to high diastereoselectivity or enantioselectivity. vulcanchem.com Subsequent oxidation of the organoborane intermediate with reagents like hydrogen peroxide and sodium hydroxide (B78521) proceeds with retention of configuration, transferring the stereochemistry established in the hydroboration step to the final alcohol product. chemrxiv.orgnih.gov

Classical and Modern Reaction Pathways for this compound Synthesis

Alongside advanced stereoselective methods, classical and modern reaction pathways remain relevant for the synthesis of this compound, particularly for producing racemic mixtures or when stereochemistry is not a primary concern.

Reduction of Carbonyl Precursors (e.g., 2-Cyclohexylpropanal)

A straightforward and common method for the synthesis of this compound is the reduction of the corresponding aldehyde, 2-cyclohexylpropanal (B1360027). researchgate.net This can be achieved using a variety of reducing agents.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). pearson.com NaBH₄ is a milder reagent often used in protic solvents, while LiAlH₄ is a more powerful reductant that requires anhydrous conditions. pearson.com The choice of reducing agent can sometimes be influenced by the presence of other functional groups in the molecule.

For example, the reduction of diethyl cyclohexylmalonate with lithium aluminum hydride can lead to a mixture of products including this compound, depending on the work-up conditions. researchgate.net Similarly, 2-cyclohexylpropanal itself can be reduced to the target alcohol. researchgate.net

| Precursor | Reducing Agent | Product |

| 2-Cyclohexylpropanal | Sodium Borohydride | This compound |

| Diethyl cyclohexylmalonate | Lithium Aluminum Hydride | Mixture including this compound |

This table summarizes common reduction pathways to this compound. researchgate.netpearson.com

Nucleophilic Substitution Reactions for Hydroxyl Group Functionalization

The hydroxyl (-OH) group of this compound, like that of other primary alcohols, is a poor leaving group in nucleophilic substitution reactions. libretexts.org Direct displacement by a nucleophile is generally unfavorable due to the high basicity and instability of the hydroxide anion (OH⁻) as a leaving group. libretexts.org Consequently, functionalization of the hydroxyl group necessitates its conversion into a more stable leaving group.

A primary strategy involves protonation of the hydroxyl group under strongly acidic conditions. This converts the -OH group into a water molecule (-OH₂⁺), which is an excellent leaving group. libretexts.org However, this method is often limited as many potent nucleophiles are deactivated by protonation in strong acids. libretexts.org

A more versatile approach is the conversion of the alcohol into a sulfonate ester, such as a tosylate, mesylate, or triflate. This transformation significantly enhances the leaving group's stability, facilitating subsequent Sₙ2 reactions with a wide range of nucleophiles. libretexts.org

Another common method for functionalizing the hydroxyl group is its conversion to a halide. This can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus halides. For instance, the reaction of a related chiral alcohol, (2R)-1-cyclohexylpropan-2-ol, with thionyl chloride in the presence of a base like pyridine (B92270), effectively replaces the hydroxyl group with a chlorine atom to yield 1-cyclohexyl-2-chloropropane. This type of reaction is a standard procedure for converting alcohols into alkyl halides, which are versatile intermediates for further synthesis.

Table 1: Reagents for Hydroxyl Group Activation/Substitution

| Reagent Class | Specific Example | Leaving Group | Typical Nucleophiles |

|---|---|---|---|

| Mineral Acids | HBr, HCl | H₂O | Halide ions (Br⁻, Cl⁻) |

| Sulfonyl Chlorides | TsCl, MsCl | Tosylate, Mesylate | CN⁻, N₃⁻, RS⁻, RCOO⁻ |

Mitsunobu Reaction Protocols and Analogous Esterification Strategies

The Mitsunobu reaction stands as a powerful and widely utilized method for the esterification of primary and secondary alcohols, including this compound, particularly when mild conditions and stereochemical control are required. wikipedia.orgorganic-chemistry.org This reaction facilitates the conversion of an alcohol into an ester by coupling it with a carboxylic acid. The process is mediated by a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgmdpi.com

A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, making it exceptionally valuable in asymmetric synthesis. organic-chemistry.org The reaction mechanism involves the initial formation of a betaine (B1666868) intermediate from the reaction of triphenylphosphine with the azodicarboxylate. wikipedia.org This intermediate then deprotonates the carboxylic acid, and the resulting carboxylate anion acts as the nucleophile, displacing the activated hydroxyl group (as an oxyphosphonium salt) in an Sₙ2 fashion. wikipedia.orgorganic-chemistry.org

A general protocol for a Mitsunobu reaction involves dissolving the alcohol (e.g., 3-cyclohexylpropan-1-ol, a close analog), the carboxylic acid, and triphenylphosphine in an anhydrous solvent like tetrahydrofuran (B95107) (THF). whiterose.ac.ukrsc.org The solution is cooled (typically to 0 °C), and the azodicarboxylate (DIAD) is added slowly. The reaction is generally stirred for several hours at room temperature. wikipedia.orgrsc.org

Table 2: Typical Mitsunobu Reaction Conditions

| Component | Reagent/Condition | Role | Molar Equivalent (Typical) |

|---|---|---|---|

| Alcohol | This compound or analog | Substrate | 1.0 |

| Nucleophile | Carboxylic Acid | Pronucleophile | 1.0 - 1.2 |

| Phosphine | Triphenylphosphine (PPh₃) | Activating Agent | 1.2 |

| Azodicarboxylate | DIAD or DEAD | Oxidant | 1.2 |

| Solvent | Anhydrous THF | Reaction Medium | - |

Modifications to the standard Mitsunobu protocol have been developed to simplify product purification. These include using polymer-bound triphenylphosphine or specialized azodicarboxylates whose byproducts can be easily removed by filtration or simple extraction. wikipedia.orgorganic-chemistry.org

Industrial Production Methodologies and Scalability Studies

The industrial production of this compound is primarily centered on the catalytic hydrogenation of the corresponding aldehyde, 2-cyclohexylpropanal. This method is a cornerstone of industrial chemical synthesis due to its high efficiency, atom economy, and scalability. nih.gov Catalytic hydrogenation involves the addition of hydrogen (H₂) across the carbonyl double bond of the aldehyde to form the primary alcohol.

This transformation is typically carried out in the presence of a heterogeneous metal catalyst. Common catalysts for this process include precious metals like palladium (Pd), platinum (Pt), or rhodium (Rh) supported on a high-surface-area material such as activated carbon (e.g., Pd/C). The reaction is generally performed in a specialized industrial reactor under elevated hydrogen pressure and temperature to ensure a high conversion rate and selectivity.

The scalability of catalytic hydrogenation is well-established. The process is fundamental to the production of millions of tons of chemicals annually, including aldehydes and alcohols for various industries. nih.gov The use of robust heterogeneous catalysts allows for their easy separation from the product stream and potential for recycling, which is a critical factor for cost-effective and sustainable large-scale production. nih.gov

An alternative, though related, industrial pathway involves the synthesis of the corresponding ketone, 2-cyclohexylpropanone, followed by its reduction. Ketones can be synthesized via methods like Friedel-Crafts acylation. smolecule.com The subsequent reduction of the ketone to the alcohol can also be achieved through catalytic hydrogenation, similar to the process used for aldehydes. smolecule.com The choice between the aldehyde or ketone route often depends on the availability and cost of the respective starting materials. The development of rhodium-based catalysts has also shown high activity for the hydrogenation of nitriles to primary amines under ambient conditions, a technology that showcases the versatility of catalytic hydrogenation in producing related functional groups. rsc.org

Elucidation of Reaction Mechanisms and Kinetics of 2 Cyclohexylpropan 1 Ol Transformations

Mechanistic Studies of Oxidation Reactions (e.g., to 2-Cyclohexylpropanal (B1360027) or 2-Cyclohexylpropanoic Acid)

The oxidation of the primary alcohol 2-cyclohexylpropan-1-ol to its corresponding aldehyde, 2-cyclohexylpropanal, or further to the carboxylic acid, 2-cyclohexylpropanoic acid, involves the removal of hydrogen atoms. The mechanism is highly dependent on the chosen oxidizing agent.

A common pathway, particularly with chromium(VI)-based reagents like pyridinium (B92312) chlorochromate (PCC) or chromium trioxide (CrO₃), proceeds through the formation of a chromate (B82759) ester intermediate. ambeed.com The alcohol's oxygen atom attacks the chromium, and after proton transfers, a chromate ester is formed. The subsequent and rate-determining step is analogous to an E2 elimination reaction, where a base (such as pyridine (B92270) in the case of PCC) abstracts the proton from the carbon bearing the hydroxyl group. ambeed.com This facilitates the elimination of a reduced chromium(IV) species (HCrO₃⁻) and the formation of the carbon-oxygen double bond of the aldehyde. ambeed.com Using an anhydrous solvent like dichloromethane (B109758) with PCC is crucial to prevent over-oxidation to the carboxylic acid.

With stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or in aqueous acidic conditions with chromium reagents, the initially formed aldehyde is further oxidized. smolecule.com The aldehyde is first hydrated to form a geminal diol, which can then be oxidized via a similar mechanism to the carboxylic acid.

Alternative reagents such as Dess-Martin Periodinane (DMP) in a solvent like dichloromethane can also be used for the controlled oxidation of primary alcohols to aldehydes. nih.govresearchgate.net This reaction proceeds through a hypervalent iodine intermediate. Furthermore, studies on structurally similar cyclic alcohols have shown that heterogeneous catalysis, for instance using atomic oxygen on a gold surface (O/Au(111)), can promote oxidation via Brønsted acid-base reactions where the alcohol is activated. nih.gov

Table 1: Common Oxidizing Agents and Products

| Oxidizing Agent | Typical Product | Reference |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | 2-Cyclohexylpropanal | |

| Chromium Trioxide (CrO₃) | 2-Cyclohexylpropanal / 2-Cyclohexylpropanoic Acid | smolecule.com |

| Potassium Permanganate (KMnO₄) | 2-Cyclohexylpropanoic Acid | smolecule.com |

Investigation of Reduction Reaction Mechanisms

The synthesis of this compound often involves the reduction of a corresponding carbonyl compound or other precursors. The mechanisms of these reductions are critical for achieving high yields and stereocontrol.

Reduction of Carbonyls: The most common route to this compound is the reduction of 2-cyclohexylpropanal. This transformation is typically achieved using complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). smolecule.compearson.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral alkoxide intermediate. In a subsequent step, a proton is transferred to the oxygen atom from the solvent (e.g., ethanol (B145695) or water during workup), yielding the primary alcohol this compound. smolecule.com

Reduction of Epoxides: A specific synthesis of this compound has been reported via the reduction of an aliphatic epoxide using a titanium catalyst. thieme-connect.de Mechanistic investigations involving kinetic and computational analysis suggest the formation of a titanium-hydride active species which mediates the epoxide ring-opening. This method was shown to produce the alcohol in high yield (87%). thieme-connect.de

Copper-Catalyzed Hydroxymethylation: Another synthetic pathway involves the copper-catalyzed hydroxymethylation of an unactivated alkyl iodide with carbon monoxide (CO). uic.edu This process builds the alcohol from a smaller precursor in a one-carbon extension reaction. Mechanistic studies point towards a radical atom transfer carbonylation (ATC) mechanism to generate an acyl halide intermediate, which is then further processed to yield the final alcohol product. uic.edu

Stereochemical Outcomes and Transition State Analysis in this compound Reactions

As this compound possesses a chiral center at the second carbon position, the stereochemical outcomes of its reactions are of significant interest, particularly in the synthesis of enantiomerically pure compounds.

Kinetic Resolution: Enantiomerically enriched (S)-2-cyclohexylpropan-1-ol can be obtained through kinetic resolution. escholarship.org This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. For instance, in a competing enantioselective conversion (CEC) method, a racemic mixture of the alcohol is subjected to a reaction where one enantiomer reacts faster than the other, allowing for the separation of the unreacted, enriched enantiomer. escholarship.org

Dynamic Kinetic Resolution (DKR): A more advanced approach is dynamic kinetic resolution, which can theoretically convert 100% of a racemic starting material into a single enantiomer of the product. This process combines a rapid, catalyst-induced racemization of the starting alcohol with a highly enantioselective reaction. d-nb.info For example, a bifunctional ruthenium pincer complex can be used to racemize the alcohol, while a copper catalyst simultaneously performs an enantioselective dehydrogenative Si-O coupling with a hydrosilane. d-nb.info This orthogonal catalysis system allows for the silylation of one enantiomer much faster than the other, leading to a high yield of a single enantiomeric silyl (B83357) ether. d-nb.info

Stereocontrol in Synthesis: The stereochemistry of this compound can also be set during its synthesis. The reduction of a prochiral precursor like 2-cyclohexylpropanal with a chiral reducing agent can lead to an excess of one enantiomer. Similarly, the stereochemical outcome of the reductive amination of 2-cyclohexylpropanal can be controlled. Using sodium cyanoborohydride (NaBH₃CN) as the reducing agent in methanol (B129727) can result in a diastereomeric ratio of 85:15 for the resulting amine product, demonstrating facial selectivity in the reduction of the intermediate imine. The transition state geometry, influenced by steric hindrance from the cyclohexyl group and the amino component, dictates which face of the imine is preferentially attacked by the hydride.

Kinetic Studies of this compound Derivatization and Reactivity

Kinetic studies provide quantitative insight into the reaction rates and factors influencing the reactivity of this compound.

The core principle of kinetic resolution is the difference in reaction rates (k_fast vs. k_slow) for the two enantiomers. The selectivity factor (s = k_fast / k_slow) determines the efficiency of the resolution. Studies on the competing enantioselective conversion (CEC) method have analyzed the relationship between conversion and selectivity, assuming first-order kinetic behavior for the reaction of each enantiomer. escholarship.org

In dynamic kinetic resolution (DKR) studies, the reaction kinetics are more complex, involving the rates of both the racemization and the enantioselective derivatization. For a successful DKR, the rate of racemization must be comparable to or faster than the rate of the slower-reacting enantiomer's derivatization. A study on the DKR of aliphatic alcohols via enantioselective silylation provided data on reaction times and conversions, which are indicative of the underlying kinetics. d-nb.info

Table 2: Kinetic Data for Dynamic Kinetic Resolution (DKR) of Alcohols

| Substrate | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| 1-Phenylethanol | 24 | >99 | 90 | d-nb.info |

| 1-(4-Bromophenyl)ethanol | 24 | >99 | 91 | d-nb.info |

| 1-Cyclohexylpropanol | 120 | 65 | - | d-nb.info |

| Indan-1-ol | 24 | >99 | 95 | d-nb.info |

Note: Data for 1-cyclohexylpropanol (an isomer) is included to illustrate the kinetics of a structurally similar aliphatic alcohol in a DKR process.

Mechanistic studies of the titanium-catalyzed reduction of epoxides to form this compound also involved kinetic experiments to probe the reaction pathway. thieme-connect.de Furthermore, the reactivity of related catalyst systems, such as iridium catalysts used in hydrogen borrowing reactions, is known to be kinetically sensitive to the reaction atmosphere, with anaerobic conditions being crucial for proficient reactivity at room temperature. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Cyclohexylpropan 1 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the molecular structure of 2-cyclohexylpropan-1-ol in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecule's structure.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons through chemical shifts, signal multiplicity, and coupling constants (J-values). The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays characteristic signals corresponding to the different protons in the molecule. amazonaws.com

The protons of the hydroxymethyl group (-CH₂OH) appear as two distinct signals, a doublet of doublets, at approximately 3.59 and 3.43 ppm. amazonaws.com This complexity arises from their proximity to a chiral center. The methine proton (-CH-) adjacent to the cyclohexyl ring and methyl group is observed further upfield. amazonaws.com The numerous protons of the cyclohexyl ring overlap in a complex series of multiplets, typically found in the 1.0 to 1.8 ppm range. amazonaws.com The methyl group (-CH₃) protons appear as a distinct doublet around 0.86 ppm, with the splitting caused by the adjacent methine proton. amazonaws.com

¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 3.59 | dd | 10.5, 5.7 | -CHH OH |

| 3.43 | dd | 10.5, 6.9 | -CH HOH |

| 1.71 | m | Cyclohexyl & -CH(CH₃) | |

| 1.62 | m | Cyclohexyl | |

| 1.47 | tt | 6.9, 5.4 | -CH (CH₃) |

| 1.38-1.05 | m | Cyclohexyl | |

| 1.01-0.91 | m | Cyclohexyl | |

| 0.86 | d | 6.9 | -CH₃ |

Data sourced from amazonaws.com

Carbon-13 (¹³C) NMR spectroscopy provides complementary information, detailing the carbon framework of the molecule. In a broadband-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single peak, allowing for a direct count of non-equivalent carbons. libretexts.org The chemical shifts are influenced by the carbon's hybridization and the electronegativity of attached atoms. libretexts.org

For this compound, the carbon attached to the hydroxyl group (C1) is significantly deshielded due to the electronegative oxygen atom, causing it to resonate downfield at approximately 66.4 ppm. amazonaws.comlibretexts.org The carbons of the cyclohexyl ring appear in the range of 26.7 to 31.1 ppm. amazonaws.com The carbon of the methine group (C2) and the methyl carbon (C3) are found further upfield. amazonaws.com The presence of nine distinct signals would confirm the proposed carbon skeleton.

¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 66.4 | -C H₂OH |

| 41.0 | Cyclohexyl-C H |

| 39.5 | -C H(CH₃) |

| 31.1 | Cyclohexyl |

| 28.9 | Cyclohexyl |

| 26.9 | Cyclohexyl |

| 26.8 | Cyclohexyl |

| 26.7 | Cyclohexyl |

| 13.5 | -C H₃ |

Data sourced from amazonaws.com

To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are employed. These techniques are crucial for deciphering complex structures where 1D spectra may have overlapping signals. researchgate.netlibretexts.orgwalisongo.ac.id

COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu A COSY spectrum of this compound would show cross-peaks connecting the methyl doublet (δ ~0.86 ppm) with the methine proton (δ ~1.47 ppm), and the methine proton with the diastereotopic CH₂OH protons (δ ~3.43-3.59 ppm). amazonaws.comsdsu.edu It would also reveal the intricate coupling network within the cyclohexyl ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbon atoms to which they are directly attached (one-bond C-H coupling). sdsu.eduyoutube.com For this compound, an HSQC spectrum would link the proton signal at ~0.86 ppm to the carbon signal at ~13.5 ppm, confirming the methyl group assignment. amazonaws.com Similarly, it would connect the CH₂OH proton signals to the carbon at 66.4 ppm and the various cyclohexyl protons to their corresponding carbons. amazonaws.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds. sdsu.eduyoutube.com HMBC is instrumental in piecing together the molecular fragments. For instance, it would show a correlation from the methyl protons (δ ~0.86 ppm) to the C1 carbon (δ ~66.4 ppm) and the C2 carbon (δ ~39.5 ppm), confirming the propanol (B110389) backbone. It would also show correlations between the methine proton and the adjacent carbons of the cyclohexyl ring, solidifying the connection between the two parts of the molecule. amazonaws.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides vital information about the molecular weight and elemental formula of a compound and can offer structural clues based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures molecular masses with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of a compound's exact elemental composition, distinguishing it from other compounds with the same nominal mass. For this compound (C₉H₁₈O), the expected exact mass for the deprotonated molecule [M-H]⁻ is 141.1279. amazonaws.com Experimental HRMS analysis finding a mass of 141.1281 provides unequivocal confirmation of the molecular formula C₉H₁₈O. amazonaws.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rsc.org This makes it ideal for identifying specific components within a complex mixture. doi.org In a GC-MS analysis, the mixture is vaporized and separated on a GC column. As each component, such as this compound, elutes at a characteristic retention time, it enters the mass spectrometer. The instrument records its mass spectrum, which includes the molecular ion peak and a unique fragmentation pattern that serves as a "fingerprint" for identification. This technique has been used to identify this compound in natural product extracts, such as from Amaranth species. doi.org The structure is confirmed by comparing the obtained mass spectrum with reference spectra in databases like that of the National Institute of Standards and Technology (NIST). nih.gov

Table of Mentioned Chemical Compounds

| Compound Name | Role in Article |

|---|---|

| This compound | Subject of analysis |

| Tetramethylsilane (TMS) | NMR reference standard docbrown.info |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the analysis of this compound, the IR spectrum provides clear evidence of its key structural features. The most prominent absorption band is a broad, strong peak in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is a result of intermolecular hydrogen bonding. Additionally, the spectrum exhibits sharp peaks in the 2850–2950 cm⁻¹ range, corresponding to the C-H stretching vibrations of the cyclohexyl ring.

A summary of the characteristic IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibrational Mode | **Characteristic Absorption Range (cm⁻¹) ** |

| Hydroxyl (O-H) | Stretching | 3200-3600 (broad) |

| Alkyl (C-H) | Stretching | 2850-2950 |

These characteristic absorptions, when observed together, provide strong evidence for the presence of a cyclohexyl alcohol structure.

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating this compound from reaction mixtures and for assessing its purity. Given the compound's chirality, specialized chromatographic techniques are often required.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis and purification of this compound. researchgate.netambeed.com For the separation of its enantiomers, Chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. chromatographyonline.com

The selection of the chiral column and the mobile phase is critical for achieving optimal separation. chromatographyonline.com Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are commonly used. chromatographyonline.com The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like 2-propanol. wiley-vch.de The enantiomeric excess (ee) of a sample can be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram. d-nb.infonih.gov In some cases, derivatization of the alcohol to an ester, such as a p-nitrobenzoate, can enhance the separation and detection of the enantiomers. d-nb.infonih.gov

A representative example of a chiral HPLC method for the separation of alcohol enantiomers is summarized below.

| Parameter | Condition |

| Column | Chiralpak AS |

| Mobile Phase | Hexane:2-propanol = 92:8 |

| Flow Rate | 1 mL/min |

Gas Chromatography (GC) is another essential technique for the analysis of this compound, particularly for assessing its purity and for monitoring the progress of reactions. sigmaaldrich.comnih.gov When coupled with a mass spectrometer (GC-MS), it can also provide structural information and confirm the molecular weight of the compound. wiley-vch.de

For the separation of the enantiomers of this compound, chiral GC columns are employed. These columns contain a chiral stationary phase, often a cyclodextrin (B1172386) derivative, which allows for the differential interaction and separation of the enantiomers. google.com The determination of enantiomeric excess can be achieved by analyzing the relative peak areas in the gas chromatogram. thieme-connect.de

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for the qualitative analysis of this compound. rsc.orgsigmaaldrich.com It is frequently used to monitor the progress of a chemical reaction, to identify the components in a mixture, and to determine the appropriate solvent system for column chromatography. sigmaaldrich.comrsc.org

In TLC, a sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. rsc.orguad.ac.id The plate is then placed in a developing chamber containing a suitable mobile phase. libretexts.org The separation is based on the differential partitioning of the components between the stationary and mobile phases. rsc.org The position of the compound on the developed plate is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. sigmaaldrich.com Visualization of the spots can be achieved using UV light or by staining with a reagent such as potassium permanganate (B83412). rsc.org

X-ray Crystallography for Absolute Configuration Determination

While chromatographic methods can separate enantiomers, X-ray crystallography is the definitive technique for determining the absolute configuration of a chiral molecule. nih.goved.ac.uk This method involves analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. rsc.org

To determine the absolute configuration of this compound, it is often necessary to first convert it into a crystalline derivative. nii.ac.jp This is because the alcohol itself may not readily form crystals of sufficient quality for X-ray diffraction analysis. The derivatization introduces a heavy atom or a rigid framework that facilitates crystallization and improves the quality of the diffraction data. nii.ac.jp By analyzing the anomalous scattering of the X-rays, the precise three-dimensional arrangement of the atoms in the molecule, including the absolute stereochemistry at the chiral center, can be established. nih.gov

Chemoselective Derivatization Strategies for Enhanced Analytical Resolution

Chemoselective derivatization involves the reaction of a specific functional group in a molecule to form a new compound with properties that are more amenable to a particular analytical technique. In the context of this compound, derivatization can be employed to improve chromatographic separation, enhance detection sensitivity, or facilitate mass spectrometric analysis. rsc.orgnih.gov

For instance, the hydroxyl group of this compound can be esterified to form derivatives like benzoates or propionates. This can improve the resolution of the enantiomers in chiral HPLC analysis. Derivatization can also be used to introduce a chromophore or a fluorophore into the molecule, which enhances its detection by UV or fluorescence detectors in HPLC. Furthermore, derivatization can alter the volatility and fragmentation pattern of the compound, which can be advantageous for GC-MS analysis. nih.gov

Computational Chemistry and Molecular Modeling Studies of 2 Cyclohexylpropan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in exploring the electronic characteristics of 2-Cyclohexylpropan-1-ol. scienceopen.com These calculations provide a detailed picture of the electron distribution within the molecule, which is key to understanding its stability and chemical reactivity.

Detailed research findings indicate that the electronic properties of this compound are largely governed by its two primary functional components: the hydrophobic cyclohexyl group and the polar hydroxyl (-OH) group. The hydroxyl group, with its lone pairs of electrons on the oxygen atom, is a primary site for electrophilic attack and hydrogen bonding. The bulky cyclohexyl ring, while primarily non-polar, influences the steric accessibility of the reactive sites.

Key parameters derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. researchgate.net The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For this compound, the HOMO is typically localized around the oxygen atom of the hydroxyl group, making it the most probable site for oxidation and other electrophilic interactions.

Table 1: Predicted Quantum Chemical Parameters for this compound Note: The values below are representative and would be calculated using specific DFT methods (e.g., B3LYP/6-31G). Actual values may vary based on the computational level of theory.*

| Parameter | Predicted Value (Arbitrary Units) | Significance for this compound |

| HOMO Energy | -0.25 au | Indicates the energy of the outermost electrons, primarily on the hydroxyl group, suggesting its role as the primary nucleophilic site. |

| LUMO Energy | +0.05 au | Represents the energy of the lowest energy unoccupied orbital, indicating regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | 0.30 au | A relatively large gap suggests good kinetic stability under standard conditions. researchgate.net |

| Dipole Moment | ~1.8 D | Arises from the polar C-O and O-H bonds, influencing solubility and intermolecular interactions. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound, including its conformational flexibility and how it interacts with other molecules over time. rsc.orgwhiterose.ac.uk These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, vibrates, and rotates.

Conformational analysis of this compound is a key application of MD. The cyclohexyl ring predominantly exists in a low-energy chair conformation, but it can undergo ring-flipping to a twist-boat conformation. MD simulations can model the energy barrier associated with this process. Furthermore, these simulations can explore the rotational conformations (rotamers) around the C-C single bonds of the propanol (B110389) side chain, identifying the most stable spatial arrangements of the hydroxyl and methyl groups relative to the cyclohexyl ring.

MD simulations are also powerful for studying intermolecular interactions. In a condensed phase (liquid or solid), molecules of this compound interact through a combination of forces. The hydroxyl group allows for the formation of hydrogen bonds, which are strong, directional interactions that significantly influence the compound's physical properties. The cyclohexyl and methyl groups contribute to weaker van der Waals forces. Studies on structurally similar molecules have shown that bulky cyclic groups can lead to specific packing arrangements and segregation into distinct regions within a material, an effect driven by these subtle intermolecular forces. whiterose.ac.uk

Table 2: Conformational and Interactional Dynamics of this compound from MD Simulations

| Dynamic Process | Description | Key Findings from Simulations |

| Conformational Analysis | Study of the different 3D shapes the molecule can adopt. | The cyclohexyl ring favors a chair conformation. Rotational barriers for the propanol side-chain determine the preferred orientation of the -OH group. |

| Intermolecular Interactions | Analysis of forces between adjacent molecules. | Hydrogen bonding via the -OH group is the dominant specific interaction. Van der Waals forces from the alkyl frame contribute to overall cohesion. |

| Solvent Interactions | Modeling the behavior of the molecule in a solvent. | In polar solvents, the -OH group forms hydrogen bonds with solvent molecules. In non-polar solvents, the cyclohexyl moiety has favorable interactions. |

| Aggregation Behavior | Simulating how multiple molecules arrange themselves. | Simulations can predict how the bulky cyclohexyl groups pack, potentially segregating from the polar hydroxyl headgroups in a condensed phase. whiterose.ac.uk |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic data for this compound, which serves as a valuable tool for structure verification and interpretation of experimental spectra. nmrdb.org

Prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. By calculating the magnetic shielding around each nucleus (¹H and ¹³C) in the presence of an external magnetic field, a theoretical NMR spectrum can be generated. liverpool.ac.uk Methods like Gauge-Including Atomic Orbitals (GIAO) are often used for this purpose. liverpool.ac.uk The accuracy of these predictions has improved significantly, with modern machine learning approaches achieving mean absolute errors (MAE) of around 0.20 ppm for ¹H shifts. nih.gov Comparing the computed spectrum with experimental data helps in assigning signals and confirming the proposed structure.

Similarly, infrared (IR) frequencies and intensities can be calculated. These calculations involve determining the vibrational modes of the molecule. Each mode corresponds to a specific stretching, bending, or twisting motion of the atoms. The calculated frequencies can be compared to an experimental IR spectrum to identify characteristic peaks, such as the broad O-H stretch of the alcohol group (typically around 3300-3400 cm⁻¹) and the C-H stretching vibrations of the cyclohexyl and propanol groups (around 2850-2960 cm⁻¹).

Table 3: Comparison of Experimental and Hypothetical Predicted Spectroscopic Data for this compound

| Parameter | Type | Experimental Value | Predicted Value (Example) | Significance |

| ¹³C NMR Shift | C-OH | 69.07 ppm uic.edu | 68.5 - 69.5 ppm | Chemical shift for the carbon atom bonded to the hydroxyl group. |

| ¹³C NMR Shift | Cyclohexyl C | 26.10 - 40.76 ppm uic.edu | 25.5 - 41.5 ppm | Range of shifts for the various carbon atoms within the cyclohexyl ring. |

| ¹H NMR Shift | H-C-O | 3.65 ppm uic.edu | 3.5 - 3.8 ppm | Chemical shift for the protons on the carbon bearing the -OH group. |

| IR Frequency | O-H Stretch | ~3350 cm⁻¹ | ~3340 cm⁻¹ | Characteristic broad peak for the alcohol's hydrogen-bonded hydroxyl group. |

| IR Frequency | C-H Stretch | ~2920 cm⁻¹ | ~2915 cm⁻¹ | Strong absorption from the sp³ C-H bonds in the alkyl framework. |

Transition State Modeling and Reaction Pathway Elucidation

Computational chemistry is instrumental in mapping out the entire course of a chemical reaction involving this compound. This involves identifying the reactants, products, and, most importantly, the high-energy transition state (TS) that connects them. Modeling these pathways helps elucidate reaction mechanisms and predict reaction rates and outcomes. scienceopen.com

For instance, the mechanism of a reaction like the oxidation of this compound to its corresponding ketone, 2-cyclohexylpropanone, can be computationally modeled. Scientists would calculate the geometries and energies of the starting alcohol, the final ketone, and the proposed transition state structure. Finding the true transition state—a first-order saddle point on the potential energy surface—allows for the calculation of the activation energy, which is the energy barrier that must be overcome for the reaction to proceed.

A specific example in the literature involves the modeling of the transition state for the acylation of (S)-2-Cyclohexylpropan-1-ol. escholarship.org Such models help explain the stereoselectivity of reactions by comparing the energies of different transition state pathways, revealing why one product is favored over another. escholarship.org Similarly, computational studies can investigate reaction schemes for the formation of this compound itself, for example, from the reduction of related compounds, critically examining the proposed mechanistic steps. researchgate.net

Table 4: Computational Workflow for Modeling a Reaction Pathway (e.g., Oxidation)

| Step | Computational Task | Purpose |

| 1. Reactant/Product Optimization | Geometry optimization of this compound and the product ketone. | Determine the lowest energy structures of the start and end points of the reaction. |

| 2. Transition State Search | Use algorithms (e.g., QST2/QST3, Berny optimization) to locate the transition state geometry. | Identify the highest energy point along the minimum energy reaction path. |

| 3. Frequency Calculation | Compute vibrational frequencies for all optimized structures. | Confirm reactants/products as energy minima (all real frequencies) and the TS as a saddle point (one imaginary frequency). |

| 4. Reaction Path Following | Use Intrinsic Reaction Coordinate (IRC) calculations starting from the TS. | Verify that the located transition state correctly connects the intended reactant and product. |

| 5. Energy Profile | Calculate the relative energies of all species. | Determine the activation energy (Ea) and the overall reaction energy (ΔErxn) to predict kinetics and thermodynamics. |

Applications of 2 Cyclohexylpropan 1 Ol in Advanced Organic Synthesis and Materials Science

Role as Chiral Building Blocks in Asymmetric Synthesis

The development of new drugs and complex molecules increasingly requires the use of chiral building blocks to ensure stereochemical purity, which is crucial for biological activity and safety. nih.gov Almost all biological targets are chiral, necessitating a strict match of chirality for effective drug-receptor interactions. nih.gov 2-Cyclohexylpropan-1-ol possesses a chiral center at the second carbon of the propanol (B110389) chain, making it a valuable synthon in asymmetric synthesis.

Chiral alcohols are key building blocks for synthesizing high-value, enantiomerically pure compounds. rsc.org The presence of both a hydroxyl group for further reactions and a defined stereocenter allows this compound to be incorporated into larger, more complex chiral molecules. While specific, large-scale applications in asymmetric synthesis are proprietary or still in development, its availability from specialty chemical suppliers highlights its role as a research tool and intermediate for laboratory-scale synthesis of new chiral entities. mdpi.com The general approaches to obtaining such chiral building blocks include modification of compounds from the chiral pool, asymmetric synthesis (including catalysis), and enantioseparation. nih.gov

Precursor in Pharmaceutical and Agrochemical Intermediates

The structural framework of this compound is a useful scaffold for the synthesis of potential pharmaceutical and agrochemical agents. The combination of a lipophilic cyclohexyl group and a reactive primary alcohol function allows for the construction of more complex molecules with potential biological activity.

In medicinal chemistry, derivatives of this structural class are of significant interest. For instance, related amino alcohols, such as 2-amino-3-cyclohexylpropan-1-ol, have been investigated for their pharmacological potential. The orvinol series of compounds, which feature tertiary alcohols with cyclohexyl substituents, have been studied for their potential as opioid receptor agonists. This demonstrates that the cyclohexyl-alcohol motif present in this compound can serve as a foundational element for developing new therapeutic agents. Its role as a precursor allows chemists to introduce various functional groups to tailor the molecule for specific biological targets, a critical step in the drug discovery process.

Derivatization for the Synthesis of Novel Chemical Entities

The primary hydroxyl (-OH) group in this compound is a key site for chemical modification, enabling its derivatization into a wide array of novel compounds. Standard organic transformations can be applied to this functional group to create new esters, ethers, and other derivatives with unique properties.

Key derivatization reactions include:

Esterification: Reacting the alcohol with carboxylic acids or their derivatives to form esters, which are often used as fragrances, plasticizers, or have specific biological activities.

Etherification: Forming ethers by reacting the alcohol with alkyl halides or other electrophiles.

Oxidation: Converting the primary alcohol to an aldehyde (2-cyclohexylpropanal) or a carboxylic acid (2-cyclohexylpropanoic acid), which are themselves valuable intermediates.

Substitution: Replacing the hydroxyl group with other functional groups, such as halides or amines, to create intermediates for further synthesis, like the pharmacologically relevant amino alcohols.

These derivatization pathways underscore the compound's utility as a versatile intermediate in fine chemical synthesis, allowing for the creation of new molecules with tailored functions for various industries.

Research and Development in Flavor and Fragrance Chemistry

Alicyclic alcohols and their derivatives are valued in the flavor and fragrance industry for their specific olfactory properties. This compound, often referred to as cyclohexyl propanol in this context, is recognized as a fragrance agent with a complex and desirable scent profile. fishersci.com

Different suppliers describe its odor in varied, yet complementary, terms, highlighting its versatility in fragrance compositions.

| Supplier/Source | Odor Description |

|---|---|

| International Flavors & Fragrances Inc. | Fruity, Green, Slightly Minty |

| Lluch Essence | Balsamic, Floral |

Data sourced from The Good Scents Company. fishersci.com

Due to these olfactory characteristics, the compound is suitable for use in perfume mixtures. Industry guidelines recommend its use at levels up to 20.0000% in the final fragrance concentrate, indicating its utility as a significant component rather than just a minor additive. fishersci.com Related structures, such as 2,2-dimethyl-3-cyclohexyl-1-propanol, have also been patented for their use as fragrances, further establishing the importance of the cyclohexyl-propanol scaffold in this field.

Development of Specialty Chemicals and Fine Chemical Synthesis

In the broader chemical industry, this compound functions as an intermediate in the synthesis of specialty and fine chemicals. Fine chemicals are pure, single substances produced in limited quantities for high-value applications, a category where this alcohol fits well due to its specific structure and chirality. Its commercial availability from various suppliers, often in high purity, confirms its status as a building block for more complex chemical products. fishersci.comlookchem.com

Its application in this area is closely linked to its roles in other fields; for example, its use as a precursor for pharmaceuticals (Section 6.2) or as a key component in fragrance formulations (Section 6.4) represents specific outcomes of fine chemical synthesis. The synthesis of its derivatives for research or industrial use constitutes a key activity in the fine chemical sector.

Utility in Materials Science Research and Novel Material Development

The incorporation of chiral units into polymer backbones is a key strategy for creating advanced materials with unique optical and physical properties. The presence of a chiral center in molecules like this compound makes it a candidate monomer for the synthesis of chiral polymers. When a chiral monomer is polymerized, the chirality can be transferred to the macromolecular structure, influencing how the polymer chains fold and interact.

The hydroxyl group of this compound provides a reactive site for polymerization reactions, such as the formation of polyesters or polyurethanes. The resulting chiral polymers could have potential applications in:

Chiral Chromatography: Serving as the stationary phase for separating enantiomers.

Optical Materials: Creating materials that can manipulate polarized light, which is useful for displays and optical sensors.

Biomaterials: Developing materials with specific interactions with biological systems.

While specific research demonstrating the polymerization of this compound is not widely published, the principles of polymer chemistry and the growing interest in chiral materials suggest its potential utility in this advanced research area.

Investigations into Biological Interactions and Bioactivity of 2 Cyclohexylpropan 1 Ol

Enzyme Modulation and Kinetic Studies

The interaction of 2-Cyclohexylpropan-1-ol with enzymes is a subject of ongoing investigation. Alcohols, by their nature, can influence enzyme kinetics by altering the conformation of the enzyme or by competing with the substrate at the active site. The structure of this compound, featuring a hydroxyl group and a hydrophobic cyclohexyl moiety, allows it to interact with enzymes through both hydrogen bonding and hydrophobic interactions.

Research has indicated that alcohols can modulate the activity of various enzymes, including hydrolases. The hydroxyl group can form hydrogen bonds within the enzyme's active site, potentially influencing its catalytic activity, while the hydrophobic cyclohexyl group can enhance binding affinity to hydrophobic pockets within proteins. In one study examining the effects of different alcohols on enzyme activity, 2-Cyclohexylpropan-2-ol (B91065), a closely related isomer, demonstrated significant inhibition of certain enzymes involved in metabolic pathways, which was attributed to competitive binding at the active site.

Derivatives of related structures have been studied extensively. For instance, β-lactone derivatives have been shown to inhibit N-Acylethanolamine Acid Amidase (NAAA), a cysteine hydrolase, through a covalent mechanism involving the catalytic cysteine residue. researchgate.net While not this compound itself, these studies on similar molecules with reactive functional groups highlight how scaffolds containing cyclic aliphatic groups can be directed to interact with enzyme active sites. Kinetic analyses of these inhibitors revealed noncompetitive Michaelis-Menten kinetics, suggesting they interact with the enzyme in a manner that is rapid and potentially irreversible. researchgate.netnih.gov

Table 1: Enzyme Interaction Data for Related Compounds

| Compound/Class | Enzyme | Interaction Type | Kinetic Profile |

|---|---|---|---|

| 2-Cyclohexylpropan-2-ol | Metabolic Enzymes | Competitive Inhibition | Not specified |

Receptor Binding and Ligand Design Principles

The binding of this compound to cellular receptors is largely dictated by its structural features. The aliphatic cyclohexyl group suggests a preference for hydrophobic binding pockets, while the hydroxyl group can act as a hydrogen bond donor or acceptor.

In the context of ligand design, the cyclohexyl group is significant. Compared to aromatic substituents, which are common in many receptor ligands, the non-aromatic, bulky cyclohexyl group may decrease binding affinity for certain receptors, such as adrenoceptors, but could enhance it for others that possess suitable hydrophobic pockets, like lipases or certain opioid receptors. For example, studies on indolyloxy-ethylaminopropan-2-ol derivatives show that aromatic groups are important for affinity at α1-, α2-, and β1-adrenoceptors. The aliphatic nature of the cyclohexyl group in this compound would likely lead to different binding profiles.

Interestingly, research on orvinols, a class of opioid receptor ligands, provides insight into how a similar structural motif can interact with receptors. A study of orvinol derivatives included secondary alcohols with structures analogous to this compound. acs.org These compounds were evaluated for their binding affinity to mu-opioid receptors (MOR) and kappa-opioid receptors (KOR). The findings indicated that these ligands generally bound with high affinity to both MOR and KOR, with some showing slight selectivity for KOR. acs.org This suggests that the cyclohexyl-propanol scaffold can be incorporated into larger molecules to achieve high-affinity receptor binding.

Table 2: Opioid Receptor Binding Affinities for an Orvinol Analogue Series

| Compound Series | Receptor Target | Binding Affinity (Ki) | Selectivity |

|---|

Role as Biochemical Probes in Biological Systems

This compound and its isomers serve as useful biochemical probes for investigating enzyme mechanisms and biological pathways. Due to its relatively simple structure, it can be used as a substrate or inhibitor in biochemical assays to understand enzyme catalysis and to probe the steric and electronic requirements of enzyme active sites. The interaction of its hydroxyl and cyclohexyl groups with a target protein can provide valuable information about the nature of the binding pocket.

For instance, research involving the isomer 2-Cyclohexylpropan-2-ol has shown its utility in modulating the activity of specific hydrolases, offering insights into its potential as a tool for studying these enzymes. The ability to synthesize derivatives of this compound further enhances its utility as a probe. By systematically modifying its structure—for example, by oxidizing the alcohol to a ketone or substituting the hydroxyl group—researchers can investigate how these changes affect biological activity, a core principle of structure-activity relationship studies.

Antioxidant Properties and Mechanisms of Action

Direct studies on the antioxidant properties of this compound are not widely documented in the available literature. However, the antioxidant potential of structurally related compounds has been explored. Phenolic compounds containing cyclohexyl groups are known for their antioxidant properties, which are useful in preventing the oxidation of various materials. ontosight.ai

Furthermore, research on α-Terpineol, a naturally occurring monoterpene alcohol found in plants like ginger, offers a potential parallel. rjpbcs.com α-Terpineol has demonstrated antioxidant activity and can undergo photooxygenation to yield hydroperoxide isomers, such as 2-(3-hydroperoxy-4-methylene cyclohexyl)propan-2-ol. rjpbcs.com This transformation into a hydroperoxide is a key step in understanding its mechanism as a free radical scavenger. While α-Terpineol is structurally different from this compound (it is unsaturated and has a methyl group on the cyclohexane (B81311) ring), this research highlights that cyclohexyl-containing alcohols can participate in reactions relevant to antioxidant activity.

Synthesis and Biological Evaluation of Bioactive Derivatives

This compound is a valuable precursor for the synthesis of various organic compounds with potential biological activity. Standard organic reactions can be employed to create derivatives.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-cyclohexylpropan-2-one, using oxidizing agents like chromium trioxide (CrO3) or pyridinium (B92312) chlorochromate (PCC).

Substitution: The hydroxyl group can be replaced by other functional groups, such as halides, through nucleophilic substitution reactions using reagents like thionyl chloride (SOCl2).

Reduction: Further reduction can lead to the formation of compounds like cyclohexylpropan-2-amine.

These derivatives have been investigated for their potential therapeutic effects. For example, some studies have explored the anti-inflammatory and antimicrobial properties of derivatives synthesized from related compounds. The synthesis of new analogs of known bioactive molecules, such as the PPAR nuclear receptor activator S 70655, has involved using building blocks like 5-cyclohexylpentan-1-ol in nucleophilic substitution reactions, demonstrating a strategy where cyclohexyl-containing alcohols are key intermediates in creating complex bioactive molecules. tandfonline.comtandfonline.com

Structure-Activity Relationship (SAR) Studies for this compound and its Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound, SAR studies would typically involve comparing its activity to that of its analogues to determine the importance of the cyclohexyl group, the position of the hydroxyl group, and the length of the alkyl chain.

A comparative analysis helps to elucidate these relationships:

2-Cyclohexylethanol: This analogue has one less carbon in the propanol (B110389) chain. Comparing its activity to this compound would reveal the impact of the chain length and the methyl group.

Cyclohexylmethanol: In this compound, the hydroxyl group is directly attached to the cyclohexyl ring, lacking the propane (B168953) chain. This comparison would highlight the role of the linker between the ring and the alcohol.

3-Amino-1-cyclohexylpropan-1-ol: The introduction of an amino group adds a basic center and another hydrogen bonding site, which could drastically alter receptor interactions and biological activity.

SAR studies on green/fruity odorants have generated olfactophore models where the amphipathic nature of molecules containing cyclohexyl groups is analyzed. researchgate.net Similarly, in the development of NAAA inhibitors, modifying the lipophilic side-chain of oxetanylcarbamate esters, including the use of cyclohexyl-containing moieties, was found to be crucial for potency. researchgate.net These studies underscore the principle that the size and shape of the lipophilic group, such as the cyclohexyl ring in this compound, are critical determinants of biological interaction.

Metabolic Pathways and Biotransformation Studies

The metabolism of this compound in biological systems is expected to follow pathways common for secondary alcohols. The primary route of biotransformation is likely oxidation of the alcohol functional group.

In biological systems, this oxidation is typically catalyzed by alcohol dehydrogenase enzymes, converting the secondary alcohol into its corresponding ketone, 1-cyclohexylpropan-2-one. This ketone could then potentially undergo further metabolism. While specific, detailed metabolic studies on this compound are limited in publicly available research, the metabolic fate of many simple alcohols is well-established. The resulting ketone may be further processed or conjugated for excretion. The hydrophobic cyclohexyl ring may also be a target for hydroxylation by cytochrome P450 enzymes, a common pathway for increasing the water solubility of lipophilic compounds to facilitate their elimination from the body.

Future Directions and Emerging Research Areas for 2 Cyclohexylpropan 1 Ol

Exploration of Novel Synthetic Routes and Catalyst Discovery

Future research into the synthesis of 2-Cyclohexylpropan-1-ol is trending towards the development of more efficient and stereoselective methods. A primary focus is on asymmetric synthesis to produce specific stereoisomers, which is crucial for applications in medicinal chemistry.

Novel Synthetic Strategies: Emerging strategies are moving beyond traditional methods to embrace more sophisticated approaches. For related chiral alcohols, techniques such as the enantioselective deprotonation of corresponding oxides using chiral lithium amides, asymmetric hydrosilylation of unsaturated precursors with chiral catalysts, and enantioselective hydroboration are being explored. researchgate.net The application of these methods to the synthesis of this compound could provide novel, highly selective routes to its enantiopure forms. Another promising avenue involves the use of chiral auxiliaries, which can temporarily impart stereocontrol during a reaction sequence and are then removed, a method that has proven effective for synthesizing other chiral aldehydes and could be adapted for alcohols. rsc.org

Catalyst Discovery: The discovery of novel catalysts is central to advancing the synthesis of this compound. Research is focusing on the design and application of new metal-ligand complexes and organocatalysts. For instance, chiral ligands coordinated to a metal center can create a chiral environment that directs a reaction to favor one enantiomer. The development of catalysts, such as chiral Fe(II)-diphosphine oxide complexes or copper catalysts with ligands derived from BINOL and picolinic acid, has shown success in the asymmetric oxidative coupling of related naphthol derivatives, achieving high yields and excellent enantioselectivities. mdpi.com The exploration of similar catalytic systems could lead to breakthroughs in the stereoselective synthesis of this compound.

A summary of potential catalytic approaches is presented below:

| Catalytic Approach | Catalyst Type | Potential Advantage |

| Asymmetric Hydrosilylation | Chiral Zinc Catalysts with Pyridinebisoxazoline (pybox) ligands | High yields and good enantioselectivities under mild conditions. researchgate.net |

| Enantioselective Deprotonation | Chiral Lithium Amides | High enantiomeric excess for related cyclohexenol (B1201834) compounds. researchgate.net |

| Asymmetric Oxidative Coupling | Chiral Fe(II) or Cu(II) complexes | Excellent yields and enantioselectivities reported for similar compounds. mdpi.com |

| Kinetic Resolution | Enzymes (e.g., Halohydrin dehalogenase) | Exceptional enantioselectivity in resolving racemic precursors. |

Advanced Applications in Medicinal Chemistry and Drug Discovery

The structural motif of this compound, featuring a chiral center and a cyclohexyl group, makes it a valuable scaffold in medicinal chemistry. Future research is expected to leverage this structure for the development of novel therapeutic agents.

While this compound itself may not be the active pharmaceutical ingredient, its derivatives are of significant interest. For example, related amino alcohols, such as 2-amino-3-cyclohexylpropan-1-ol, have been investigated for their pharmacological potential. Furthermore, the orvinol series of compounds, which contain tertiary alcohols with cyclohexyl substituents, have been studied for their potential as dual-acting kappa and mu opioid receptor agonists, which could be useful in treating substance abuse.

The asymmetric nature of this compound is particularly important, as different enantiomers of a drug can have vastly different biological activities. Research has shown that for certain benzhydrylpiperazine derivatives containing a cyclohexyl group, the R-configuration is the more active enantiomer, displaying enhanced antagonistic activity for the human cannabinoid receptor 1 (hCB1). nih.gov This highlights the importance of developing stereoselective syntheses for compounds like this compound to isolate the more potent enantiomer.